![molecular formula C21H16N4O2S B2967813 2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide CAS No. 688792-62-3](/img/structure/B2967813.png)
2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide
Descripción general
Descripción
The compound “2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a benzimidazole ring, a quinazoline ring, a furanyl group, and an acetamide group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The benzimidazole and quinazoline rings would provide a rigid, planar structure, while the thio, acetamide, and furanyl groups would add additional functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Devi, Shahnaz, and Prasad (2022) discusses the synthesis of 2-Mercaptobenzimidazole derivatives, showcasing their significant antibacterial and antifungal activities against various microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans. The compounds also demonstrated good cytotoxic activities in vitro, suggesting their potential use in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Another research by Hosamani and Shingalapur (2011) synthesizes similar derivatives, showing excellent activity against a panel of microorganisms, highlighting the compound's potential in antimicrobial applications (Hosamani & Shingalapur, 2011).
Antimicrobial Evaluation and Docking Study
- Abdel-Motaal, Almohawes, and Tantawy (2020) conducted a study on benzimidazoles incorporated with biologically active heterocycles, showing potent inhibitory activity against tested bacteria, providing insight into the synthesized compounds as antibacterial agents through docking studies (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Mecanismo De Acción
The mechanism of action of this compound would depend on its biological activity. Many benzimidazole and quinazoline derivatives have been studied for their anticancer, antiviral, and antibacterial activities . The mechanism of action could involve interaction with various biological targets, disruption of cellular processes, or induction of apoptosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-19(22-12-14-6-5-11-27-14)13-28-21-24-16-8-2-1-7-15(16)20-23-17-9-3-4-10-18(17)25(20)21/h1-11H,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWBEZOTINZVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


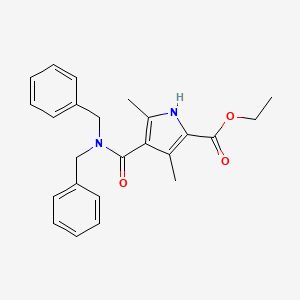
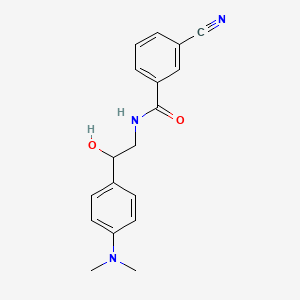
![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)
![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2967737.png)
![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)

![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)


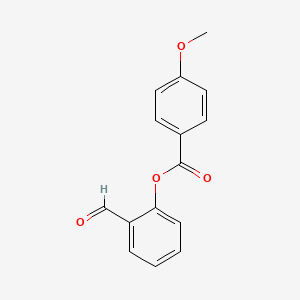
![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)
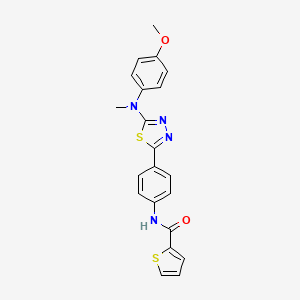
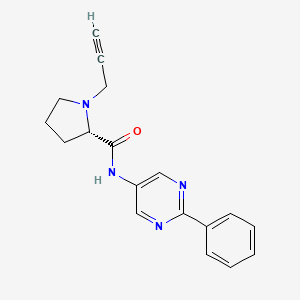
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)
